Ammonium metavanadate

Catalog No.
S563426
CAS No.
7803-55-6
M.F
(NH4)2V6O16
H4NO3V
M. Wt
116.978 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ammonium metavanadate

CAS Number

7803-55-6

Product Name

Ammonium metavanadate

IUPAC Name

azanium;oxido(dioxo)vanadium

Molecular Formula

(NH4)2V6O16
H4NO3V

Molecular Weight

116.978 g/mol

InChI

InChI=1S/H3N.3O.V/h1H3;;;;/q;;;-1;/p+1

InChI Key

UNTBPXHCXVWYOI-UHFFFAOYSA-O

SMILES

[NH4+].[O-][V](=O)=O

Solubility

In water, 4.8 g/100 g H20 at 20 °C
Soluble in 165 parts water; more soluble in hot water, and in dilute ammonia
Slightly soluble in cold water
Sparingly soluble in cold water (ca. 1%)
5.2 g/L at 15 °C; 69.5 g/L at 96 °C; insoluble in alcohol, ether, ammonium chloride
Insoluble in saturated ammonium chloride solution
Readily soluble in mono- and diethanolamine
Solubility in water, g/100ml at 20 °C: 0.04

Synonyms

ammonium metavanadate

Canonical SMILES

[NH4+].[O-][V](=O)=O

Catalysis:

  • Organic Synthesis: Ammonium metavanadate serves as an efficient and eco-friendly catalyst for various organic reactions. Research has shown its effectiveness in one-pot syntheses of pyridines and 1,4-dihydropyridines, offering advantages like broad functional group tolerance and good yields []. This study highlights its potential for streamlining organic synthesis processes [].

Material Science:

  • Battery Research: Ammonium metavanadate is being explored as a potential cathode material for lithium-ion batteries due to its high theoretical capacity and good electrochemical performance []. Research is ongoing to further optimize its properties for practical battery applications [].

Other Research Applications:

  • Enzyme Inhibition: Ammonium metavanadate can act as a specific inhibitor for certain enzymes, allowing researchers to study their function and signaling pathways [].
  • Biological Studies: Research suggests potential applications of ammonium metavanadate in studying insulin signaling and glucose metabolism [].

Ammonium metavanadate is an inorganic compound with the chemical formula NH4VO3\text{NH}_4\text{VO}_3. It typically appears as a white crystalline salt, although samples may exhibit a yellow hue due to impurities, particularly vanadium pentoxide. This compound is highly soluble in water and serves as an important intermediate in the purification of vanadium, which is essential in various industrial applications. Ammonium metavanadate is known for its mild catalytic properties and is utilized in diverse fields such as metallurgy, pharmaceuticals, and photography .

, particularly as a weak oxidizing agent. One significant reaction involves its thermal decomposition to produce vanadium pentoxide:

2NH4VO3V2O5+2NH3+H2O2\text{NH}_4\text{VO}_3\rightarrow \text{V}_2\text{O}_5+2\text{NH}_3+\text{H}_2\text{O}

This reaction illustrates the compound's role in producing vanadium pentoxide, which is widely used as a catalyst in the production of sulfuric acid through the contact process. Additionally, ammonium metavanadate can react with strong reducing agents to generate heat and flammable products .

Research indicates that ammonium metavanadate exhibits biological activity due to its structural similarity to phosphates. It has been studied for its potential effects on female reproduction in animal models, specifically Swiss albino mice. The compound's ability to mimic phosphate behavior suggests it could influence various biochemical pathways, although further studies are necessary to fully understand its biological implications .

Ammonium metavanadate is synthesized by adding ammonium salts to solutions containing vanadate ions. These ions are typically generated by dissolving vanadium pentoxide in basic aqueous solutions, such as hot sodium carbonate. The resulting solution allows ammonium metavanadate to precipitate as a colorless solid, although this precipitation can be slow . The polymeric structure of ammonium metavanadate consists of chains of [VO3][\text{VO}_3]^- formed by corner-sharing tetrahedra interconnected by hydrogen bonds with ammonium ions .

Ammonium metavanadate has numerous applications across various industries:

  • Catalysis: It serves as a catalyst in organic synthesis, including the production of octahydroquinazolinone derivatives and azalactone derivatives.
  • Metallurgy: Used in the purification of vanadium from ores and slags.
  • Dyes and Paints: Acts as a drying agent and is involved in producing colors for inks and paints.
  • Photocatalysis: Employed in the production of vanadium oxide-titania photocatalysts, which are crucial for reactions like alkane oxidation and nitrous oxide reduction .

Studies on the interactions of ammonium metavanadate reveal its reactivity with various agents. As a weak oxidizing agent, it can react with both strong and weak reducing agents, generating heat and potentially flammable products. This reactivity profile highlights the importance of handling this compound with care in laboratory and industrial settings .

Ammonium metavanadate belongs to a broader class of vanadates that exhibit similar chemical properties. Here are some similar compounds:

Compound NameChemical FormulaUnique Features
Ammonium vanadateNH4V2O7\text{NH}_4\text{V}_2\text{O}_7Contains a higher oxidation state of vanadium
Potassium metavanadateKVO3\text{KVO}_3Often used alongside ammonium metavanadate in labs
Sodium metavanadateNaVO3\text{NaVO}_3Commonly used for similar catalytic applications

Uniqueness of Ammonium Metavanadate: Unlike other vanadates, ammonium metavanadate is particularly valued for its mild catalytic properties and its role as an intermediate in vanadium purification processes. Its ability to dissolve easily in water while remaining stable under various conditions makes it an ideal reagent for laboratory use .

Physical Description

Ammonium metavanadate appears as a white crystalline powder. Slightly soluble in water and denser than water. Decomposes at 410°F. May release toxic fumes. Moderately toxic. An irritant. Used as a dryer for paints and inks, and for dyes. Loses ammonia upon heating.
DryPowder; WetSolid
ORANGE POWDER.

Color/Form

White or slightly yellow, crystalline powder
White crystals

Density

2.326 g/cu cm
3.0 g/cm³

Melting Point

200 °C (with decomposition)

UNII

FL85PX638G

GHS Hazard Statements

Aggregated GHS information provided by 33 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Impurities

10 ppm total metallic impurities /in high-purity grade/.

Other CAS

7803-55-6
11115-67-6

Associated Chemicals

Vanadium ion (5+);22537-31-1

Wikipedia

Ammonium metavanadate

Methods of Manufacturing

It is precipitated from neutral alkali metal vanadate solutions by the addition of ammonium chloride or ammonium sulfate.
/Derived from/ alkali solutions of vanadium pentoxide and precipitation with ammonium chloride.

General Manufacturing Information

All other basic inorganic chemical manufacturing
Primary metal manufacturing
Vanadate (VO31-), ammonium (1:1): ACTIVE
Ammonium metavanadate and, to a lesser extent, potassium and sodium metavanadates, are the main vanadates of commercial interest.
Under environmental conditions, vanadium may exist in oxidation states +3, +4, and +5. V3+ and V4+ act as cations, but V5+, the most common form in the aquatic environment, reacts both as a cation and anionically as an analogue of phosphate. /Vanadium ions/

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Moisture sensitive. Keep in a dry place.
Containers of vanadium shall be kept tightly closed at all times when not in use. Containers shall be stored in a safe manner to minimize accidental breakage, spillage, or contact with moisture. Combustible materials, such as finely ground vanadium carbide, vanadium aluminum alloys, vanadium metal, or ferrovanadium should be kept away from heat, sparks, or flames. /Vanadium compounds/

Interactions

Today, vanadium compounds are frequently included in nutritional supplements and are also being developed for therapeutic use in diabetes mellitus. Previously, tissue uptake of vanadium from bis(maltolato)oxovanadium(IV) (BMOV) was shown to be increased compared to its uptake from vanadyl sulfate (VS). Our primary objective was to test the hypothesis that complexation increases vanadium uptake and that this effect is independent of oxidation state. A secondary objective was to compare the effects of vanadium complexation and oxidation state on tissue iron, copper, and zinc. Wistar rats were fed either ammonium metavanadate (AMV), VS, or BMOV (1.2 mM each in the drinking water). Tissue uptake of V following 12 wk of BMOV or AMV was higher than that from VS (p<0.05). BMOV led to decreased tissue Zn and increased bone Fe content. The same three compounds were compared in a cellular model of absorption (Caco-2 cells). Vanadium uptake from VS was higher than that from BMOV or AMV at 10 min, but from BMOV (250 uM only, 60 min), uptake was far greater than from AMV or VS. These results show that neither complexation nor oxidation state alone are adequate predictors of relative absorption, tissue accumulation, or trace element interactions.
Previous studies from our laboratory have demonstrated the potential anticarcinogenicity of vanadium, a dietary micronutrient in rat liver, colon, and mammary carcinogenesis models in vivo. In this paper, we have investigated further the antihepatocarcinogenic role of this essential trace element by studying several biomarkers of chemical carcinogenesis with special reference to cell proliferation and oxidative DNA damage. Hepatocarcinogenesis was induced in male Sprague-Dawley rats by chronic feeding of 2-acetylaminofluorene (2-AAF) at a dose of 0.05% in basal diet daily for 5 days a week. Vanadium in the form of ammonium metavanadate (0.5 ppm equivalent to 4.27 umol/L) was supplemented ad lib to the rats. Continuous vanadium administration reduced relative liver weight, nodular incidence (79.99%), total number, and multiplicity (p<0.001; 68.17%) along with improvement in hepatocellular architecture when compared to carcinogen control. Vanadium treatment further restored hepatic uridine diphosphate (UDP)-glucuronosyl transferase and UDP-glucose dehydrogenase activities, inhibited lipid peroxidation, and prevented the development of glycogen-storage preneoplastic foci (p<0.01; 63.29%) in an initiation-promotion model. Long-term vanadium treatment also reduced bromodeoxyuridine (BrdU)-labelling index (p<0.02) and inhibited cell proliferation during hepatocellular preneoplasia. Finally, short-term vanadium exposure abated the formations of 8-hydroxy-2'-deoxyguanosines (p<0.001; 56.27%), length:width of DNA mass (p<0.01), and the mean frequency of tailed DNA (p<0.001) in preneoplastic rat liver. The study indicates the potential role of vanadium in suppressing cell proliferation and in preventing early DNA damage in vivo. Vanadium is chemopreventive against the early stages of 2-AAF-induced hepatocarcinogenesis in rats.
Metallo-elements including Vanadium (V) have strong affinity for sulfhydryl (-SH) groups in biological molecules including Glutathione (GSH) in tissues. Because of this fact it was of interest to further investigate the interaction of Ammonium Vanadate [NH(4)VO(3)] with Glutathione as a biomarker of toxicity and the role of Glutathione in the detoxification and conjugation pr(o)Cesses in whole blood components including plasma and cytosolic fraction. Effects of different concentrations of Ammonium Vanadate [NH(4)VO(3)] on the level of reduced Glutathione in whole blood components (Plasma and Cytosolic fraction) were examined. GSH depletion in plasma and cytosolic fraction was Ammonium Vanadate's concentration-dependent. Depleted GSH level was more pronounced with more incubation time period. These findings show that changes in the GSH status produced by Ammonium Vanadate could be due to either by adduct formation of Vanadium and glutathione, i.e., (V-SG) or by increased production of oxidized Glutathione (2GSH +V(+5) /produces/ GSSG). This change in GSH metabolic status provides some information regarding the mechanism of toxicity by Ammonium Vanadate and the protective role of glutathione.
Expression pattern of heat shock proteins (Hsp) 72/73 and glucose regulated protein (Grp) 94 was studied in liver, kidney and testis of rats injected with sublethal doses of ammonium metavanadate (5 mg/kg/day). In addition, some batches of animals were given green tea decoction, known to be rich in anti-oxidative compounds, as sole beverage in order to evaluate its protective properties. In control animals, the stress proteins expression was found to be organ-dependent: anti-Grp94 antibody revealed two bands at 96 and 98 kDa in kidney and liver whereas the 98 kDa band only was found in testis; anti-Hsp72/73 antibody revealed that the constitutive Hsp73 was present in all organs whereas the inducible Hsp72 was only present in kidney and testis. In kidney of vanadium-treated rats, Hsp73 was over-expressed by about 50% whereas Hsp72 was down-regulated by 50-80%. No such effects were observed in liver and testis. In liver and kidney of vanadium-treated rats, Grp94 was over-expressed by 50% and 150%, respectively, whereas no change was found in testis. In rats given green tea as sole beverage, the 96 kDa protein expression level in liver was reduced both in controls and in vanadium-treated animals. However, green tea drinking failed to prevent the vanadium-induced Hsp72 under-expression in kidney of vanadium-treated rats.
For more Interactions (Complete) data for AMMONIUM METAVANADATE (10 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

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